N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide
Brand Name: Vulcanchem
CAS No.: 592478-96-1
VCID: VC3018298
InChI: InChI=1S/C11H15NO3/c1-14-11(15-2)7-9-5-3-4-6-10(9)12-8-13/h3-6,8,11H,7H2,1-2H3,(H,12,13)
SMILES: COC(CC1=CC=CC=C1NC=O)OC
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide

CAS No.: 592478-96-1

Cat. No.: VC3018298

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide - 592478-96-1

Specification

CAS No. 592478-96-1
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name N-[2-(2,2-dimethoxyethyl)phenyl]formamide
Standard InChI InChI=1S/C11H15NO3/c1-14-11(15-2)7-9-5-3-4-6-10(9)12-8-13/h3-6,8,11H,7H2,1-2H3,(H,12,13)
Standard InChI Key XEOSZGOHYKLFBM-UHFFFAOYSA-N
SMILES COC(CC1=CC=CC=C1NC=O)OC
Canonical SMILES COC(CC1=CC=CC=C1NC=O)OC

Introduction

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide is an organic compound categorized under the formamide derivatives. Formamides are a class of compounds characterized by the presence of a formyl group (CHO-CHO) attached to an amine group (NH2-NH_2). The specific structure of this compound includes a phenyl ring substituted with a 2,2-dimethoxy-ethyl group and a formamide functional group.

This compound has drawn attention in synthetic and medicinal chemistry due to its potential applications in drug development, particularly as intermediates in the synthesis of biologically active molecules.

Structural Characteristics

The molecular structure of N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide can be described as follows:

  • Chemical Formula: C11_{11}H15_{15}NO3_{3}

  • Key Functional Groups:

    • A phenyl ring (C6H5C_6H_5) with a 2,2-dimethoxy-ethyl substituent.

    • A formamide group (NHCHO-NHCHO) attached to the phenyl ring via the nitrogen atom.

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular Weight209.24 g/mol
Bonding FeaturesIntramolecular hydrogen bonding
SubstituentsDimethoxy-ethyl group on the phenyl ring
Predicted GeometryPlanar around the formamide group

The compound's structure enables it to participate in hydrogen bonding and other intermolecular interactions, which may influence its reactivity and biological activity.

Synthesis Pathway

The synthesis of N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide typically involves:

  • Starting Materials:

    • A substituted aniline derivative (e.g., 2-(2,2-dimethoxy-ethyl)aniline).

    • Formic acid or formic acid derivatives (e.g., ethyl formate).

  • Reaction Mechanism:

    • The reaction proceeds via nucleophilic substitution where the amine group on the aniline reacts with formic acid or its derivatives to yield the formamide product.

  • Reaction Conditions:

    • Mild heating (50–70°C) is often sufficient.

    • Catalysts such as acids or bases may be employed to enhance reaction rates.

Pharmaceutical Intermediates

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide serves as a precursor in synthesizing complex molecules with potential pharmacological activities. Its structural features make it suitable for further functionalization to develop drugs targeting various diseases.

Material Science

The compound's ability to form hydrogen bonds and its stability under certain conditions make it a candidate for use in supramolecular chemistry and material science applications.

Analytical Characterization

The characterization of N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide involves several analytical techniques:

Table 2: Analytical Data

TechniqueObservations/Results
NMR SpectroscopyProton (1H^1H) and Carbon (13C^13C) peaks corresponding to phenyl, methoxy, and formamide groups.
Infrared (IR)Peaks at ~3300 cm1^{-1} (N-H stretch), ~1650 cm1^{-1} (C=O stretch).
Mass SpectrometryMolecular ion peak at m/z = 209 confirming molecular weight.
X-Ray CrystallographyPlanar geometry around the formamide group; dihedral angles between substituents quantified.

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